molecular formula C7H6O4 B14197714 Methyl 2-(hydroxymethylidene)-3-oxopent-4-ynoate CAS No. 831219-38-6

Methyl 2-(hydroxymethylidene)-3-oxopent-4-ynoate

Cat. No.: B14197714
CAS No.: 831219-38-6
M. Wt: 154.12 g/mol
InChI Key: CFUSLMBVYZFPKK-UHFFFAOYSA-N
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Description

Methyl 2-(hydroxymethylidene)-3-oxopent-4-ynoate is an organic compound with a unique structure that includes both an ester and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(hydroxymethylidene)-3-oxopent-4-ynoate typically involves the reaction of an appropriate alkyne with a carbonyl compound under specific conditions. One common method involves the use of a base-catalyzed reaction where the alkyne is treated with a carbonyl compound in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(hydroxymethylidene)-3-oxopent-4-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized products.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 2-(hydroxymethylidene)-3-oxopent-4-ynoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(hydroxymethylidene)-3-oxopent-4-ynoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in catalytic cycles that lead to the formation of different products. The pathways involved may include oxidation-reduction reactions, nucleophilic substitutions, and other organic transformations.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(hydroxymethylidene)-3-oxobutanoate
  • Methyl 2-(hydroxymethylidene)-3-oxopropanoate

Uniqueness

Methyl 2-(hydroxymethylidene)-3-oxopent-4-ynoate is unique due to its alkyne functional group, which imparts distinct reactivity compared to similar compounds. This uniqueness makes it valuable in synthetic chemistry and various applications where specific reactivity is required.

Properties

CAS No.

831219-38-6

Molecular Formula

C7H6O4

Molecular Weight

154.12 g/mol

IUPAC Name

methyl 2-(hydroxymethylidene)-3-oxopent-4-ynoate

InChI

InChI=1S/C7H6O4/c1-3-6(9)5(4-8)7(10)11-2/h1,4,8H,2H3

InChI Key

CFUSLMBVYZFPKK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CO)C(=O)C#C

Origin of Product

United States

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